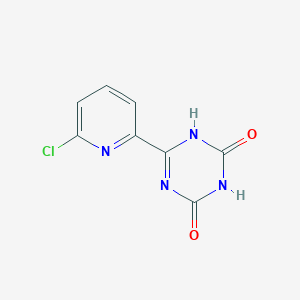![molecular formula C10H8Br2 B13138346 2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene](/img/structure/B13138346.png)
2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromotricyclo[62003,6]deca-1,3(6),7-triene is a complex organic compound with a unique tricyclic structure This compound is characterized by the presence of two bromine atoms and a triene system within its tricyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene typically involves the bromination of tricyclo[6.2.0.03,6]deca-1,3(6),7-triene. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 7 positions. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, automated bromine addition systems, and continuous monitoring of reaction parameters to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding tricyclic ketones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of tricyclic hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of tricyclic compounds with various substituents replacing the bromine atoms.
Oxidation Reactions: Formation of tricyclic ketones or alcohols.
Reduction Reactions: Formation of tricyclic hydrocarbons.
科学的研究の応用
2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex tricyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a building block for specialty chemicals.
作用機序
The mechanism of action of 2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the tricyclic structure play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
2,7-Dimethyltricyclo[6.2.0.03,6]deca-1,3(6),7-triene: Similar tricyclic structure with methyl groups instead of bromine atoms.
2,7-Dichlorotricyclo[6.2.0.03,6]deca-1,3(6),7-triene: Similar tricyclic structure with chlorine atoms instead of bromine atoms.
2,7-Difluorotricyclo[6.2.0.03,6]deca-1,3(6),7-triene: Similar tricyclic structure with fluorine atoms instead of bromine atoms.
Uniqueness
2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential biological activity. The bromine atoms enhance the compound’s ability to participate in substitution reactions and influence its interaction with molecular targets, making it a valuable compound for various research applications.
特性
分子式 |
C10H8Br2 |
|---|---|
分子量 |
287.98 g/mol |
IUPAC名 |
2,7-dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene |
InChI |
InChI=1S/C10H8Br2/c11-9-5-1-2-6(5)10(12)8-4-3-7(8)9/h1-4H2 |
InChIキー |
KUWHVSCIBFMSNJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C1C(=C3CCC3=C2Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4,8-Bis[5-(2-ethylhexoxy)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13138276.png)
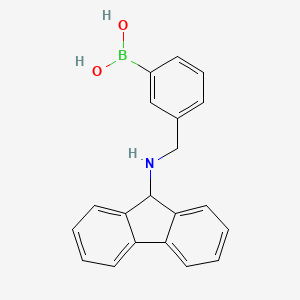
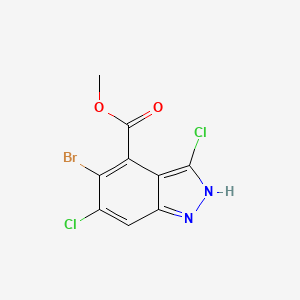
![Cyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13138297.png)


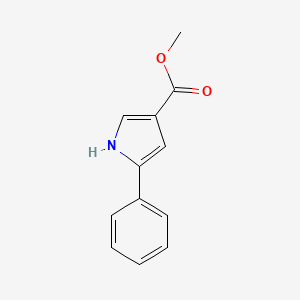
![4-O-benzyl 10-O-tert-butyl (1R,8R)-7-(aminomethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13138320.png)
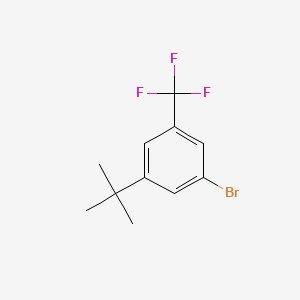

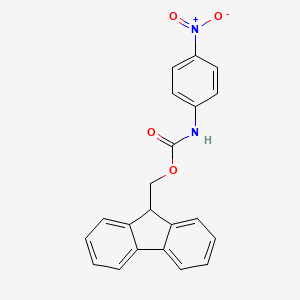
![(5S,6S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-6-ol](/img/structure/B13138343.png)
